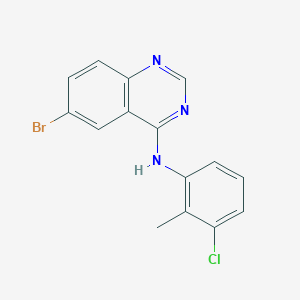

6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 6-bromo-2,3-disubstituted-4(3H)-quinazolinones, a closely related class of compounds, involves condensation reactions and has been demonstrated to yield compounds with significant biological activities. These synthetic strategies highlight the versatility and potential for derivatization of the quinazolinone core, which is relevant for the synthesis of 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine (Dinakaran et al., 2003).

Molecular Structure Analysis

The molecular structure of quinazolinamine derivatives, including 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine, can be elucidated through techniques such as IR, 1H-NMR, mass spectral, and elemental analysis. These methods confirm the chemical structures and are crucial for understanding the interactions that underlie their biological activities (Liu et al., 2022).

Chemical Reactions and Properties

Quinazolinamines undergo various chemical reactions, contributing to their diverse biological activities. The reactivity towards nucleophilic and non-nucleophilic bases, substitution reactions, and potential as Michael acceptors are aspects that define their chemical behavior and utility in medicinal chemistry (Grytsak et al., 2021).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, of quinazolinamine derivatives are essential for their formulation and application in drug development. These properties are determined through crystallization, X-ray diffraction, and density functional theory (DFT) calculations, providing insights into the compound's stability and bioavailability (Wu et al., 2022).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and stability under different conditions, are pivotal for the application of 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine in chemical synthesis and drug design. Studies on similar quinazolinone derivatives provide valuable insights into these aspects, guiding the development of new compounds with enhanced biological activities (Mohanta & Kim, 2002).

Aplicaciones Científicas De Investigación

Imaging Applications in EGFR-TK Biomarker Development

6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine derivatives have been explored in the development of biomarkers for imaging epidermal growth factor receptor tyrosine kinase (EGFR-TK) activity, which is significant in cancer research. Technetium-99m (99mTc) labeled quinazoline derivatives, including compounds similar to 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine, have shown potential in EGFR-TK imaging, indicating their applicability in diagnosing and monitoring cancerous tumors that express EGFR-TK (Fernandes et al., 2008).

Antimicrobial Activities

Compounds containing 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine structures have been synthesized and tested for antimicrobial properties. Microwave synthesis of novel quinazolin-4(3H)-one derivatives has demonstrated significant antimicrobial activity, highlighting the potential of these compounds in developing new antimicrobial agents (Raval, Desai, & Desai, 2012).

Antitumor and EGFR Inhibition

6-Substituted-4-(3-bromophenylamino)quinazoline derivatives, closely related to 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine, have been studied as potential irreversible inhibitors of EGFR and human epidermal growth factor receptor (HER-2) tyrosine kinases. These inhibitors have demonstrated enhanced antitumor activity, suggesting their utility in cancer therapy (Tsou et al., 2001).

Synthesis and Biological Evaluation

The synthesis of 6-bromo-2,3-disubstituted 4(3H)-quinazolinones and their thiones has been described, leading to compounds with antibacterial affinities. Such research underscores the versatility of 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine derivatives in synthesizing biologically active molecules (Badr, El-Sherief, & Mahmoud, 1980).

Hypotensive Agents Development

Research into quinazolinones as potential hypotensive agents has included the synthesis of derivatives with 6-bromo-N-(3-chloro-2-methylphenyl)-4-quinazolinamine structures. These compounds have shown varying degrees of blood pressure-lowering activity, indicating their potential in developing new cardiovascular drugs (Kumar, Tyagi, & Srivastava, 2003).

Propiedades

IUPAC Name |

6-bromo-N-(3-chloro-2-methylphenyl)quinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClN3/c1-9-12(17)3-2-4-13(9)20-15-11-7-10(16)5-6-14(11)18-8-19-15/h2-8H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSRJIGTJUCYNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NC=NC3=C2C=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)

![6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5568427.png)

![2-(benzylthio)-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5568445.png)

![2-methyl-4-{3-[(4-phenyl-1,4-diazepan-1-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5568450.png)

![N-{[5-(2-chlorophenyl)-3-isoxazolyl]methyl}-1-methyl-2-azepanecarboxamide](/img/structure/B5568453.png)

![N-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5568462.png)

![2-[(4-fluorophenyl)amino]-7-(2-furyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5568473.png)

![N-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-hydroxy-3-methylbutyl)-N-methylbenzamide](/img/structure/B5568482.png)

![{(3R*,4R*)-1-(3,5-dimethoxybenzoyl)-4-[(dimethylamino)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5568490.png)

![5-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-2-methoxybenzamide](/img/structure/B5568517.png)